![molecular formula C16H18BrFN2O2S B2579721 5-(4-Fluorofenil)-7-metil-3,5-dihidro-2H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato de etilo; bromhidrato CAS No. 477709-42-5](/img/structure/B2579721.png)

5-(4-Fluorofenil)-7-metil-3,5-dihidro-2H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato de etilo; bromhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

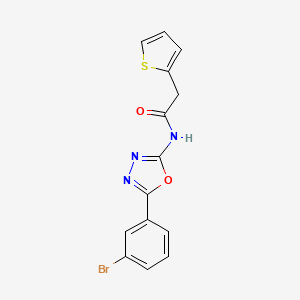

This compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This specific derivative is part of a class of compounds known as thiazolopyrimidines .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . A specific example includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis

Thiazolopyrimidines, including this compound, possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis

The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, que comparten una estructura similar con su compuesto, se ha encontrado que poseen actividad antiviral . Por ejemplo, se prepararon y reportaron derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato como agentes antivirales .

Actividad antiinflamatoria

Los derivados del indol también exhiben propiedades antiinflamatorias . Esto sugiere que su compuesto también podría tener aplicaciones antiinflamatorias potenciales.

Actividad anticancerígena

Los derivados del indol se han utilizado en el desarrollo de fármacos anticancerígenos . Esto indica que su compuesto podría usarse potencialmente en la investigación del tratamiento del cáncer.

Actividad antimicrobiana

Compuestos similares al suyo, como los derivados de 1,3-tiazolidina pirimidina, han mostrado actividad antibacteriana contra varias cepas bacterianas . Esto sugiere que su compuesto también podría tener propiedades antimicrobianas.

Agentes neuroprotectores y antineuroinflamatorios

Una serie de nuevos compuestos a base de triazol-pirimidina, que son estructuralmente similares a su compuesto, han mostrado prometedoras propiedades neuroprotectoras y antiinflamatorias . Esto sugiere que su compuesto podría desarrollarse potencialmente como agentes neuroprotectores y antineuroinflamatorios.

Actividad antioxidante

Se ha encontrado que los derivados del indol poseen actividad antioxidante . Esto sugiere que su compuesto también podría tener aplicaciones antioxidantes potenciales.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with multiple receptors .

Mode of Action

It is suggested that similar compounds may interact with their targets through a nucleophilic attack .

Biochemical Pathways

Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Pharmacokinetics

Similar compounds have been suggested to have a moderate level of lipophilicity, which could be advantageous for inhibition compared to other substituted derivatives .

Result of Action

Similar compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The stability of similar compounds could be determined by the conjugation of the two endocyclic double bonds .

Análisis Bioquímico

Biochemical Properties

Related thiazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have shown involvement in various metabolic pathways, interacting with enzymes or cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have shown interactions with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Related compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Propiedades

IUPAC Name |

ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2S.BrH/c1-3-21-15(20)13-10(2)18-16-19(8-9-22-16)14(13)11-4-6-12(17)7-5-11;/h4-7,14H,3,8-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDCTZMXPUAJJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)CCS2)C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea](/img/structure/B2579638.png)

![5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2579644.png)

![4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2579646.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2579647.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)

![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2579652.png)

![1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine](/img/structure/B2579653.png)

![3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2579654.png)

![1-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2579657.png)

![2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2579658.png)